molecular formula C36H54N8O10 B12416275 MC-Val-Cit-PAB-NH-C2-NH-Boc

MC-Val-Cit-PAB-NH-C2-NH-Boc

Cat. No.: B12416275
M. Wt: 758.9 g/mol
InChI Key: NBIUDKXQNRHCFG-YZNIXAGQSA-N
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Description

MC-Val-Cit-PAB-NH-C2-NH-Boc is a cathepsin-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to be cleaved by cathepsin, an enzyme found in lysosomes, making it highly effective in targeted drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-Val-Cit-PAB-NH-C2-NH-Boc involves multiple steps, starting with the preparation of the individual components, followed by their sequential coupling. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

MC-Val-Cit-PAB-NH-C2-NH-Boc primarily undergoes cleavage reactions catalyzed by cathepsin. This cleavage releases the active drug from the antibody-drug conjugate.

Common Reagents and Conditions

Major Products

The major product of the cleavage reaction is the active drug, which is released from the antibody-drug conjugate, allowing it to exert its therapeutic effects .

Mechanism of Action

MC-Val-Cit-PAB-NH-C2-NH-Boc exerts its effects through a cathepsin-mediated cleavage mechanism. Upon entering the lysosome, cathepsin cleaves the linker, releasing the active drug from the antibody-drug conjugate. This targeted release ensures that the drug is delivered directly to the cancer cells, enhancing its therapeutic efficacy while minimizing side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MC-Val-Cit-PAB-NH-C2-NH-Boc is unique due to its specific design, which allows for efficient cleavage by cathepsin and targeted drug release. Its structure and functional groups are optimized for stability and efficacy in ADCs, making it a valuable tool in targeted cancer therapy .

Properties

Molecular Formula

C36H54N8O10

Molecular Weight

758.9 g/mol

IUPAC Name

tert-butyl N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethyl]carbamate

InChI

InChI=1S/C36H54N8O10/c1-23(2)30(43-27(45)11-7-6-8-21-44-28(46)16-17-29(44)47)32(49)42-26(10-9-18-38-33(37)50)31(48)41-25-14-12-24(13-15-25)22-53-34(51)39-19-20-40-35(52)54-36(3,4)5/h12-17,23,26,30H,6-11,18-22H2,1-5H3,(H,39,51)(H,40,52)(H,41,48)(H,42,49)(H,43,45)(H3,37,38,50)/t26-,30-/m0/s1

InChI Key

NBIUDKXQNRHCFG-YZNIXAGQSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCNC(=O)OC(C)(C)C)NC(=O)CCCCCN2C(=O)C=CC2=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCNC(=O)OC(C)(C)C)NC(=O)CCCCCN2C(=O)C=CC2=O

Origin of Product

United States

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